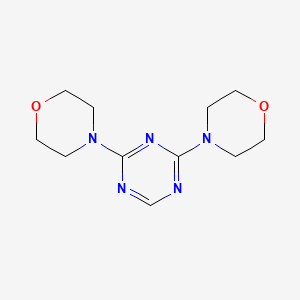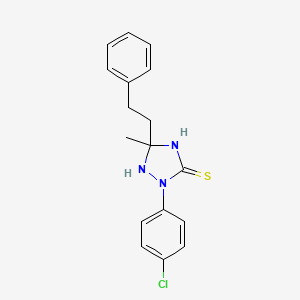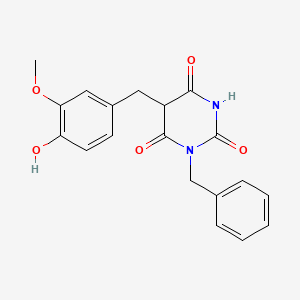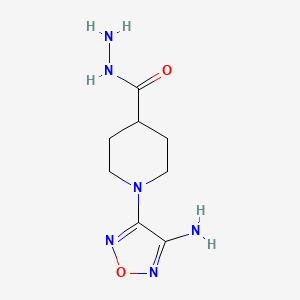
2,4-Di(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is a heterocyclic compound that features a morpholine ring and a 1,3,5-triazine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both morpholine and triazine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE typically involves the reaction of cyanuric chloride with morpholine. The process can be summarized as follows:
Initial Reaction: Cyanuric chloride is reacted with morpholine in the presence of a base such as sodium carbonate.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE.
Industrial Production Methods
In an industrial setting, the production of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Condensation Reactions: It can act as a condensing agent for the formation of amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Condensation Reactions: Carboxylic acids and amines or alcohols in the presence of a condensing agent like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).
Major Products
Amides and Esters: Formed through condensation reactions with carboxylic acids.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable complexes with biological molecules.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE can be compared with other similar compounds such as:
4-Methylpiperidin-1-yl-1,3,5-triazine: Similar in structure but with a piperidine ring instead of a morpholine ring.
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: These compounds have methoxy groups instead of morpholine, leading to different chemical properties.
The uniqueness of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE lies in its dual morpholine and triazine moieties, which impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17N5O2 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
4-(4-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C11H17N5O2/c1-5-17-6-2-15(1)10-12-9-13-11(14-10)16-3-7-18-8-4-16/h9H,1-8H2 |
InChI Key |
HLAMCZOWCWTIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazino](3-methylphenyl)methanone](/img/structure/B11081917.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11081925.png)
![Methyl 2-oxo-6-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11081933.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081934.png)

![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081940.png)
![(2-bromo-4-{(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B11081954.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11081955.png)



![3-[Bis(2-carboxyethyl)amino]benzoic acid](/img/structure/B11081988.png)

